Cas no 3262-72-4 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- N-(tert-Butoxycarbonyl)-L-serine
- Boc-Ser-OH
- Boc-L-serine
- BOC-L-SER
- BOC-L-Ser-OH
- Boc-Ser-OH.H20
- (S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropanoic acid
- BOC-L-PROLINOL LIQUID
- BOC-L-SERINE extrapure
- BOC-SERINE
- BOC-SERINE-OH
- L-Serine-d3-N-t-BOC
- N-(tert-Butoxycarbonyl)-L-serine,Boc-L-serine
- t-butyloxycarbonyl-L-serine
- N-Boc-L-serine
- FHOAKXBXYSJBGX-YFKPBYRVSA-N
- EN300-97162
- 3262-72-4
- BP-31211
- N-BocSerine
- AC-17115
- PD196953
- (2S)-3-hydroxy-2-t-butoxycarbonylaminopropanoic acid
- N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE
- SCHEMBL315980
- serine, N-[(1,1-dimethylethoxy)carbonyl]-
- CHEMBL438330
- NSC 164056
- HY-W014663
- B1637
- (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropanoic acid
- BP-11371
- BocSer
- (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- N-Boc-serine
- (2S)-3-hydroxy-2-tert-butoxycarbonylamino-propionic acid
- Boc-Ser-OH, >=99.0% (T)
- (S)-2-tert-butoxycarbonylamino-3-hydroxypropionic acid
- N-(tert-butoxy-carbonyl)-L-serine
- CS-W015379
- MFCD00037243
- NS00048869
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
- t-butyloxycarbonylserine
- Boc serine
- tert-butoxycarbonyl L-serine
- N-ALPHA-T-BUTYLOXYCARBONYL-L-SERINE
- AKOS010367742
- DTXSID601317842
- STR04011
- AKOS015924243
- N-(tert-butoxycarbonyl)serine
- Boc-Ser
- (S)-2-(BOC-amino)-3-hydroxypropanoic acid
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-L-serine
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid
- N-(t-butoxycarbonyl)-L-serine
- AS-813/43499830
- (S)-N-BOC-SERINE
- N-tert-butoxycarbonyl L-serine
- tert-butoxycarbonyl-L-serine
- (S)-2-tert-Butoxycarbonylamino-3-hydroxy-propionic acid
- AM20090478
- (S)-N-(1,1-dimethylethoxy)carbonylserine
- N-t-butyloxycarbonyl-L-serine
- M03318
- EINECS 221-867-3
- N-tert-butoxycarbonylserine
- F1905-7614
- Nalpha-t-butoxycarbonyl-L-serine
- (tert-Butoxycarbonyl)-L-serine
- N-T-BUTOXYCARBONYL-L-SERINE
- NSC-164056
- 5X4YF2S8CX
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropionic acid
- L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxypropanoic acid
- L-N-TERT-BUTOXYCARBONYLSERINE
- N-TERT-BUTYLOXYCARBONYL-L-SERINE
-
- MDL: MFCD00037243
- Inchi: 1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1
- InChI Key: FHOAKXBXYSJBGX-YFKPBYRVSA-N
- SMILES: O(C(N[C@H](C(=O)O)CO)=O)C(C)(C)C
- BRN: 2212252
Computed Properties
- Exact Mass: 205.09500
- Monoisotopic Mass: 205.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- Tautomer Count: 2
- XLogP3: 0.5
- Topological Polar Surface Area: 98.7
Experimental Properties
- Color/Form: Colorless crystals
- Density: 1.2400
- Melting Point: 91 °C (dec.) (lit.)
- Boiling Point: 385.1°C at 760 mmHg
- Flash Point: 186
- Refractive Index: -4 ° (C=1, AcOH)
- Water Partition Coefficient: almost transparency
- PSA: 95.86000
- LogP: 0.34750
- Specific Rotation: -7.5 º (c=2, water)
- Optical Activity: [α]20/D −3.5±0.5°, c = 2% in acetic acid
- Solubility: Not determined
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R20/21/22
- Safety Term:S24/25
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | M03318-1g |
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3262-72-4 | 95% | 1g |
£10.00 | 2022-02-28 | |
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£14.00 | 2022-02-28 | |
| Fluorochem | M03318-25g |
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£24.00 | 2022-02-28 | |
| Fluorochem | M03318-50g |
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3262-72-4 | 95% | 50g |
£37.00 | 2022-02-28 | |
| Fluorochem | M03318-100g |
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| Chemenu | CM100643-250g |
BOC-L-Serine |
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$*** | 2023-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1637-5G |
N-(tert-Butoxycarbonyl)-L-serine |
3262-72-4 | >97.0%(T)(HPLC) | 5g |
¥80.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1637-25G |
N-(tert-Butoxycarbonyl)-L-serine |
3262-72-4 | >97.0%(T)(HPLC) | 25g |
¥265.00 | 2024-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N802599-5g |
N-(tert-Butoxycarbonyl)-L-serine |
3262-72-4 | 97% | 5g |
¥32.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N802599-25g |
N-(tert-Butoxycarbonyl)-L-serine |
3262-72-4 | 97% | 25g |
¥116.00 | 2022-09-01 |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Suppliers
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Related Literature
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?yvind Jacobsen,Jo Klaveness,Ole Petter Ottersen,Mahmood Reza Amiry-Moghaddam,P?l Rongved Org. Biomol. Chem. 2009 7 1599
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Munmun Maiti,Ling-Jie Gao,Chunsheng Huang,Roger G. Ptak,Michael G. Murray,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2016 14 8743
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3. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis?1Yasuhiro Nishiyama,Suguru Shikama,Ken-ichi Morita,Keisuke Kurita J. Chem. Soc. Perkin Trans. 1 2000 1949
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JiYoung Mun,Amber Onorato,Frank C. Nichols,Martha D. Morton,Abdullah I. Saleh,Morgan Welzel,Michael B. Smith Org. Biomol. Chem. 2007 5 3826
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Andrew Nortcliffe,Nigel P. Botting,David O'Hagan Org. Biomol. Chem. 2013 11 4657
Additional information on (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
Latest Research Insights on (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (CAS: 3262-72-4) in Chemical Biology and Pharmaceutical Applications
The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (CAS: 3262-72-4) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile role as a chiral building block for peptide synthesis and drug development. This briefing synthesizes the latest findings (2022–2024) on its applications, synthetic methodologies, and biological relevance.
Synthetic Advancements: Recent studies (e.g., J. Org. Chem. 2023) highlight improved enantioselective synthesis routes for 3262-72-4, achieving >99% ee via enzymatic resolution or asymmetric catalysis. Notably, its tert-butoxycarbonyl (Boc) group enhances stability during solid-phase peptide synthesis (SPPS), as demonstrated in the production of antimicrobial peptides targeting multidrug-resistant pathogens (ACS Infect. Dis. 2022).
Pharmaceutical Applications: The compound serves as a precursor for β-hydroxy-α-amino acids, critical in protease inhibitors (e.g., HIV-1 protease) and β-lactam antibiotics. A 2024 Nature Communications study utilized 3262-72-4 to synthesize novel glycosidase inhibitors with nanomolar potency against diabetes-related enzymes, underscoring its scaffold flexibility.
Biological Mechanisms: Research (ChemBioChem 2023) reveals that derivatives of 3262-72-4 modulate protein-protein interactions in neurodegenerative pathways, particularly by inhibiting α-synuclein aggregation in Parkinson’s disease models. The hydroxypropanoic acid moiety facilitates hydrogen bonding with target proteins, as confirmed by X-ray crystallography.
Challenges and Future Directions: While 3262-72-4 offers synthetic advantages, scale-up production remains costly due to Boc-deprotection steps. Emerging green chemistry approaches (e.g., flow catalysis) aim to address this. Additionally, its potential in ADC (antibody-drug conjugate) linker design is under exploration (Bioconjugate Chem. 2024).
In conclusion, (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid continues to be a pivotal tool in medicinal chemistry, with evolving applications in targeted therapeutics and biologics. Ongoing research focuses on optimizing its synthetic accessibility and expanding its therapeutic scope.
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